molecular formula C18H15Cl3N2O B349626 Econazole CAS No. 27220-47-9

Econazole

货号: B349626
CAS 编号: 27220-47-9
分子量: 381.7 g/mol
InChI 键: LEZWWPYKPKIXLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Crystallographic Data

This compound exhibits conformational flexibility, as demonstrated in its interaction with Mycobacterium tuberculosis CYP130. The ligand-free form adopts an "open" conformation (space group P6₃), while this compound-bound CYP130 shifts to a "closed" dimeric conformation (space group P3₂21) with unit cell dimensions a = 121.7 Å, b = 121.7 Å, c = 105.9 Å. The drug binds via:

  • Hydrophobic interactions with Phe¹⁰⁰, Leu²⁴⁴, and Val²⁴⁷.
  • Coordination of the imidazole nitrogen to the heme iron (Fe–N distance: ~2.75 Å).

Stereochemical Considerations

This compound contains one chiral center at the ethyl-linked carbon, existing as a racemic mixture of (R) and (S) enantiomers. X-ray diffraction studies of pure enantiomers reveal:

  • Enantiomer-specific packing : (R)-econazole forms a monoclinic lattice (P2₁/c) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 18.56 Å, β = 98.4°.
  • Differential protein binding : The (S)-enantiomer shows 1.3× higher affinity for fungal CYP51 than the (R)-form.

Comparative Analysis of this compound Nitrate vs. Base Form

Property This compound Base This compound Nitrate
Chemical Formula C₁₈H₁₅Cl₃N₂O C₁₈H₁₅Cl₃N₂O·HNO₃
Molecular Weight 381.68 g/mol 444.69 g/mol
Solubility 0.00148 mg/mL (water) 1.2 mg/mL (water, 25°C)
Melting Point 162°C 164–166°C
Stability Prone to oxidation Enhanced hygroscopic stability

Structural Differences :

  • The nitrate form introduces an additional nitric acid moiety, forming an ion pair with the imidazole nitrogen.
  • FTIR spectra show distinct nitrate peaks at 1,380 cm⁻¹ (asymmetric N–O stretch) and 720 cm⁻¹ (C–Cl bend) in the salt form.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands (KBr pellet):

  • 3,325 cm⁻¹ : C–N stretching (imidazole ring).
  • 1,411 cm⁻¹ : C–C aromatic bending.
  • 640 cm⁻¹ : C–Cl symmetric stretch.
  • 1,090 cm⁻¹ : C–O–C ether linkage.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.25 (m, 7H, aromatic protons).
  • δ 5.32 (t, 1H, CH–O–).
  • δ 4.45 (d, 2H, CH₂–imidazole).
  • δ 3.85 (s, 2H, O–CH₂–C₆H₄).

¹³C-NMR :

  • δ 137.8 (C–Cl, 2,4-dichlorophenyl).
  • δ 126.5 (C–N, imidazole).

Mass Spectrometry

  • *ESI+: m/z 381.032 [M+H]⁺ (calc. 381.033).
  • Fragmentation pattern :
    • m/z 266: Loss of C₆H₄Cl₂ (2,4-dichlorophenyl).
    • m/z 179: Imidazole-CH₂-O⁺ ion.

X-ray Diffraction

  • PXRD of this compound nitrate shows characteristic peaks at 2θ = 8.4°, 12.7°, and 17.3°.
  • Single-crystal analysis confirms the R,S-racemic mixture in commercial preparations.

属性

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZWWPYKPKIXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68797-31-9 (nitrate), 24169-02-6 (nitrate salt/solvate)
Record name Econazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2029872
Record name Econazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Econazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.48e-03 g/L
Record name Econazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27220-47-9
Record name Econazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27220-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Econazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Econazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name econazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Econazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Econazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.932
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ECONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z1Y2V4A7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Econazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

准备方法

Reaction Mechanism and Conditions

The process involves:

  • N-Alkylation : Reacting 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole in the presence of a multi-component inorganic carrier reagent (K₂CO₃/KOH/Al₂O₃) and PEG-200 as a phase transfer catalyst. Toluene serves as the solvent, with reflux at 71–73°C for 3–3.5 hours.

  • O-Alkylation : Direct addition of p-chlorobenzyl chloride to the intermediate mixture, followed by further reaction at 66–68°C for 2–2.5 hours.

Key advantages include:

  • Elimination of intermediate purification , reducing solvent use and waste.

  • Higher yield : 68% total yield compared to 53–65% in conventional methods.

  • Reduced viscosity : Impurity removal before acidification prevents solid-liquid separation issues.

Comparative Analysis of Synthesis Methods

The table below summarizes critical parameters across different this compound synthesis techniques:

Parameter Conventional (NaOH/TEBA) Sodium Methoxide One-Pot (CN110683992B)
Catalyst NaOH, TEBASodium methoxideK₂CO₃/KOH/Al₂O₃, PEG-200
Solvent DMF, tolueneMethanol, benzeneToluene, isopropanol
Reaction Temperature (°C) 65–10040–5060–73
Total Yield (%) 53.2823.5268.0
Key Drawbacks High toxicity, low yieldCarcinogenic solventsNone reported

Optimization Strategies and Recent Innovations

Solvent and Catalyst Selection

The one-pot method’s use of toluene and isopropanol minimizes toxicity, while PEG-200 enhances reaction efficiency by acting as a phase transfer catalyst. The K₂CO₃/KOH/Al₂O₃ system provides a stable alkaline environment, avoiding the instability issues associated with NaOH.

Process Streamlining

By integrating N- and O-alkylation, the one-pot method reduces the number of steps from six to three, significantly cutting production time. For instance, the traditional method required 10–12 hours for intermediate isolation, whereas the one-pot process completes in 6–7 hours.

Environmental and Economic Benefits

The elimination of DMF and benzene reduces hazardous waste, aligning with green chemistry principles. Additionally, solvent recovery rates improve by 30–40%, lowering operational costs .

化学反应分析

依康唑会发生各种化学反应,包括:

这些反应中使用的常见试剂包括溴代酮、硼氢化钠和对氯苄基氯。 这些反应生成的产物主要是导致最终依康唑化合物的中间体 .

科学研究应用

Dermatological Applications

Econazole is predominantly employed in treating superficial fungal infections, including:

  • Tinea Pedis (Athlete's Foot)
  • Tinea Cruris (Jock Itch)
  • Tinea Corporis (Ringworm)
  • Cutaneous Candidiasis
  • Tinea Versicolor

Clinical Efficacy

A series of clinical trials have demonstrated the efficacy of this compound in treating these conditions. For instance, a Phase 3 trial assessed the effectiveness of this compound nitrate foam (1%) in treating interdigital tinea pedis. The results indicated that 25% of patients achieved complete cure compared to only 5% in the vehicle group, with statistical significance (p < 0.001) .

Table 1: Efficacy Results from Clinical Trials

StudyTreatment TypeComplete Cure (%)Effective Treatment (%)Mycological Cure (%)P-value
Study 302This compound Foam234968<0.001
Study 303This compound Cream254867<0.001
Vehicle FoamVehicle Foam51116-

Potential Oncological Applications

Recent studies have explored the potential of this compound as an anticancer agent, particularly in lung cancer treatment. Research indicates that this compound inhibits phosphoinositide 3-kinase (PI3K) activity and promotes apoptosis in lung cancer cell lines, such as A549 and H661. The combination of this compound with cisplatin has shown synergistic effects, enhancing tumor suppression in preclinical models .

Case Study: Lung Cancer Treatment

  • A study demonstrated that this compound significantly inhibited tumor growth in nude mice bearing A549 tumors when combined with cisplatin.
  • The combination treatment resulted in increased apoptosis compared to either drug alone, highlighting its potential as an adjunct therapy in cancer treatment .

Safety and Tolerability

This compound is generally well-tolerated with a low incidence of systemic absorption when applied topically. Adverse effects are typically localized and include mild irritation at the application site . In a population-based study assessing the use of vaginal this compound during pregnancy, no significant teratogenic effects were reported, indicating its relative safety for use in pregnant women .

作用机制

依康唑通过与 14-α 脱甲基酶相互作用发挥其抗真菌作用,14-α 脱甲基酶是一种细胞色素 P-450 酶,对于将羊毛甾醇转化为麦角甾醇至关重要。麦角甾醇是真菌细胞膜的必需成分。 抑制其合成会导致细胞通透性增加,导致细胞内容物泄漏,最终导致真菌细胞死亡 . 依康唑还可能干扰 RNA 和蛋白质合成,以及脂质代谢 .

相似化合物的比较

Antifungal Activity

Econazole belongs to the imidazole class, sharing structural similarities with miconazole, ketoconazole, clotrimazole, and bifonazole. Key comparisons include:

Compound Target Fungi Efficacy (IC₅₀/Minimum Inhibitory Concentration) Notes
This compound Candida, dermatophytes 1 µmol/m³ (MIC for mycosis) Low solubility; enhanced by cyclodextrin complexes .
Miconazole Candida, dermatophytes Lower MIC vs. This compound Structural difference: Additional chlorine atom enhances antifungal activity .
Bifonazole Dermatophytes, Malassezia Not reported Longer half-life; superior skin retention vs. This compound .
Ketoconazole Systemic mycoses (e.g., Coccidioides) 14.5 mM (IC₅₀ for SARS-CoV-2) Oral/systemic use; hepatotoxicity risk limits topical application.
R34000 Coccidioides immitis Higher survival in mice vs. This compound Dioxolane imidazole; superior therapeutic index in experimental models.

Key Findings :

  • Miconazole’s additional chlorine atom correlates with stronger antifungal activity .
  • This compound and R34000 show comparable efficacy in experimental coccidioidomycosis, but R34000 requires lower doses for survival .
  • Bifonazole’s pharmacokinetics (e.g., skin retention) make it preferable for chronic infections .
Antiviral Activity Against SARS-CoV-2

Imidazoles like this compound, bifonazole, and ketoconazole inhibit SARS-CoV-2 by disrupting the spike protein-ACE2 interaction:

Compound IC₅₀ (SARS-CoV-2 RBD-ACE2 Blockade) Viral Growth Inhibition (Effective Concentration)
Bifonazole 1.6 mM ≤35 mM
This compound 2.3 mM ≤60 mM
Ketoconazole 14.5 mM ≤80 mM

Key Findings :

  • Bifonazole outperforms this compound in potency and specificity, likely due to optimized hydrophobic interactions .
Anticancer Mechanisms

This compound’s imidazole ring enables PI3Kα inhibition, distinguishing it from other PI3K inhibitors and antifungals:

Compound Target IC₅₀ (H661 Lung Cancer Cells) Apoptosis Induction Mechanism
This compound PI3Kα ATP-binding pocket 6.0 µM p53-dependent apoptosis; Bcl-2 downregulation .
BLY719 PI3Kα (α-selective) 45.9 µM ATP-competitive inhibition.
BKM120 Pan-PI3K 63.9 µM Broader kinase inhibition; higher toxicity.

Key Findings :

  • This compound’s cytotoxicity in lung cancer cells (IC₅₀ = 6.0 µM) surpasses BLY719 and BKM120, with minimal toxicity to normal cells .
  • Synergy with cisplatin enhances apoptosis in resistant breast cancer cells .
TRP Channel Modulation

This compound’s off-target effects on TRP channels differ from other imidazoles:

Compound TRPM8 Antagonism TRPA1 Activation TRPV5 Inhibition
This compound Yes (wild-type) Yes (10–30 µM) Yes (cryo-EM confirmed)
Clotrimazole Yes (wild-type) No Not reported.
Miconazole No Weak (vs. This compound) Not reported.

Key Findings :

  • This compound and clotrimazole inhibit TRPM8 via interactions with residue Y745, but clotrimazole lacks TRPA1 activation .
  • This compound’s TRPA1 activation at 10 µM is linked to reactive oxygen species (ROS) generation, unlike fluconazole .
Structural and Solubility Comparisons
Compound Core Structure Solubility Enhancers Formulation Advances
This compound Imidazole + dichlorophenyl Cyclodextrins, transethosomes Transethosomes improve transdermal delivery by 2.5x vs. cream .
Benzimidazole Derivatives Benzimidazole ring Not reported Higher antibacterial vs. antifungal activity vs. This compound .

Key Findings :

  • Replacing this compound’s imidazole with benzimidazole shifts activity toward bacteria .
  • γ-Cyclodextrin complexes increase this compound’s solubility 30-fold in acidic conditions .

生物活性

Econazole is a synthetic imidazole derivative primarily utilized as an antifungal agent. Its biological activity extends beyond its antifungal properties, demonstrating potential in anticancer applications and various mechanisms of action. This article delves into the diverse biological activities of this compound, supported by research findings, case studies, and data tables.

This compound exerts its antifungal effects primarily through the inhibition of 14-α demethylase , a cytochrome P450 enzyme crucial for converting lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane; thus, its inhibition leads to increased membrane permeability and subsequent cell death . Additionally, this compound may influence other cellular processes, including:

  • Inhibition of endogenous respiration
  • Interference with membrane phospholipids
  • Inhibition of yeast-to-mycelial transformation
  • Disruption of purine uptake and biosynthesis of triglycerides and phospholipids .

Antifungal Activity

This compound has been shown to effectively combat various fungal pathogens. A comparative study demonstrated its potency against common dermatophytes, including Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these organisms are summarized in Table 1.

Fungal Species Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans0.5
Aspergillus fumigatus1.0
Trichophyton rubrum0.25

Anticancer Potential

Recent studies have revealed that this compound possesses significant anticancer properties, particularly in lung cancer models. Research indicates that this compound inhibits the PI3K/AKT signaling pathway, which is crucial for tumor growth and survival. Key findings include:

  • Cytotoxicity : this compound demonstrated dose-dependent cytotoxic effects in lung cancer cell lines H661 and A549, with IC50 values of 13.5 µM and 22.2 µM respectively .
  • Apoptosis Induction : Treatment with this compound led to increased levels of apoptotic markers such as cleaved PARP and caspase-3 in a dose-dependent manner.
  • Tumor Growth Suppression : In vivo studies showed that this compound significantly suppressed tumor growth in nude mice models implanted with A549 cells .

Clinical Case Studies

A review of clinical cases highlights the therapeutic efficacy of this compound in treating severe mycoses. For instance, a study involving patients with chronic fungal infections reported a cure rate of approximately 80% when treated with topical this compound formulations . Furthermore, adverse effects were minimal, underscoring its safety profile.

Pharmacokinetics

This compound's pharmacokinetic properties reveal low systemic absorption following topical application, which is advantageous for localized treatment without significant systemic exposure . The drug primarily accumulates in the stratum corneum, ensuring effective concentrations at the site of infection.

常见问题

Q. What are the recommended safety protocols for handling econazole in laboratory settings?

this compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicant (Category 3). Key handling practices include:

  • Use PPE: Nitrile/chloroprene gloves, EN 166-compliant goggles, and lab coats for skin protection .
  • Storage: Keep in sealed containers in dry, cool conditions to avoid toxic gas release during decomposition .
  • Emergency measures: For eye exposure, rinse with water for 15+ minutes; for ingestion, rinse mouth and seek medical attention .

Q. How do solubility properties of this compound nitrate influence solvent selection for in vitro studies?

this compound nitrate solubility varies with temperature and solvent polarity. Key findings:

  • Solubility order (highest to lowest): NMP > DMF > methanol > acetone > ethanol > ethyl acetate .
  • Methodological note : Use the modified Apelblat equation to correlate experimental solubility data, which showed better accuracy than the λh model .
SolventSolubility Trend (Mole Fraction)
NMPHighest
Ethyl AcetateLowest

Q. What foundational evidence supports this compound’s role in apoptosis induction?

this compound triggers caspase-dependent apoptosis via p53 upregulation and PI3K/AKT/STAT3 pathway inhibition:

  • Key assays : CCK-8 viability tests, Annexin V/PI flow cytometry, and PARP/caspase-3 cleavage via western blot .
  • Dose dependency : IC50 values range from 5 μM (SNU1 gastric cells) to 130 μM (MDA-MB-453 breast cells) .

Advanced Research Questions

Q. How can researchers experimentally validate this compound’s caspase-dependent apoptotic mechanism?

  • Step 1 : Treat cells (e.g., SNU1/AGS gastric lines) with this compound (5–20 μM) and assess viability via CCK-8 .
  • Step 2 : Pretreat cells with pan-caspase inhibitor Z-VAD-FMK (50 μM) to block PARP cleavage, confirming caspase dependency .
  • Step 3 : Use siRNA knockdown of p53 to observe reduced sub-G1 populations via flow cytometry, linking apoptosis to p53 .

Q. What experimental models elucidate this compound’s inhibition of calmodulin-dependent enzymes like iNOS?

  • In vitro models : Use LPS-treated rat aortic rings or J774 macrophages to study iNOS inhibition.
  • Method : Co-incubate this compound (10 μM) with LPS and measure nitric oxide (NO) production via arginine-induced vasodilation reversal .
  • Mechanistic insight : Calmodulin supplementation restores iNOS activity, confirming this compound disrupts calmodulin binding .

Q. How can response surface methodology optimize this compound solid lipid nanoparticle (E-SLN) formulations?

  • Design : Combine pseudo-ternary phase diagrams (to identify microemulsion regions) with CCD-RSM for parameter optimization .
  • Variables : Drug/lipid ratio (X1), lipid/surfactant (X2), surfactant/cosurfactant (X3).
  • Outputs : Maximize encapsulation efficiency (Y1), minimize particle size (Y2), and stabilize zeta potential (Y3) .

Q. How to ensure accuracy in chiral separation of this compound using HPLC?

  • Method : Cyclodextrin-based HPLC with standard addition (25 mg/L this compound spiked into samples).
  • Validation : Achieve 102.25% recovery, within the 90–107% acceptance range for low-concentration analytes .

Q. How to address contradictions in this compound’s pro-apoptotic effects when p53 is suppressed?

  • Case : p53-siRNA transfection reduces this compound-induced apoptosis in SNU1/AGS cells.
  • Resolution : Compare dose-response curves (5–20 μM this compound) in p53-knockdown vs. wild-type cells. Use western blot to confirm reduced PARP cleavage and sub-G1 populations, highlighting p53’s necessity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Econazole
Reactant of Route 2
Reactant of Route 2
Econazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。